molecular formula C21H27N3 B5620203 9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole

9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole

Cat. No.: B5620203
M. Wt: 321.5 g/mol
InChI Key: SWPUFUCZIPCXGD-UHFFFAOYSA-N
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Description

9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole typically involves multi-step organic reactions. One common method includes the alkylation of carbazole with 9-ethyl-3-bromocarbazole, followed by the introduction of the 4-methyl-1,4-diazepan-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9-ethylcarbazole: Lacks the 4-methyl-1,4-diazepan-1-yl group, resulting in different chemical and biological properties.

    3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole: Similar structure but without the ethyl group at the 9-position.

Uniqueness

9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-3-24-20-8-5-4-7-18(20)19-15-17(9-10-21(19)24)16-23-12-6-11-22(2)13-14-23/h4-5,7-10,15H,3,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPUFUCZIPCXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCN(CC3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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